

physical and chemical properties of (-)-Pyridoxatin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Pyridoxatin

Cat. No.: B1193444

[Get Quote](#)

(-)-Pyridoxatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pyridoxatin is a naturally occurring compound isolated from the fungus *Acremonium* sp. BX86. It has garnered significant interest within the scientific community due to its potent biological activities, including free-radical scavenging, inhibition of lipid peroxidation, and anticancer properties. Notably, (-)-Pyridoxatin is recognized as an inhibitor of Matrix Metalloproteinase-2 (MMP-2), also known as Gelatinase A, an enzyme implicated in tumor invasion and metastasis. This technical guide provides an in-depth overview of the physical and chemical properties of (-)-Pyridoxatin, detailed experimental protocols for its characterization and activity assessment, and a visualization of its role in inhibiting the MMP-2 activation pathway.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of (-)-Pyridoxatin are summarized in the table below for easy reference and comparison.

Property	Value	Citation(s)
Molecular Formula	C ₁₅ H ₂₁ NO ₃	[1] [2] [3] [4] [5]
Molecular Weight	263.33 g/mol	[1] [2] [3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol	[4]
Purity	≥95% to ≥98% (depending on the supplier)	[2] [4] [5]
CAS Number	135529-30-5	[1] [2] [4] [5]
IUPAC Name	3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one	[1]
SMILES	C[C@H]1C--INVALID-LINK-- C=C)C2=C(C=CN(C2=O)O)O" >C@HC	[1] [4]
InChI	InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m0/s1	[1] [4]
InChIKey	OQJADHLOEAOIGC- NOHGZBONSA-N	[1]

Experimental Protocols

This section details the methodologies for the characterization and evaluation of **(-)-Pyridoxatin**'s biological activities. These protocols are based on the original research and established analytical techniques.

Isolation and Structural Elucidation of **(-)-Pyridoxatin**

The following protocol is based on the work by Teshima et al. (1991) for the isolation and structural characterization of **(-)-Pyridoxatin**.^[2]

- Fermentation and Extraction:

- Acremonium sp. BX86 is cultured in a suitable broth medium.
- The culture broth is filtered to separate the mycelium from the supernatant.
- The supernatant is extracted with an organic solvent such as ethyl acetate.
- The organic extract is concentrated under reduced pressure to yield a crude extract.

- Purification:

- The crude extract is subjected to silica gel column chromatography.
- Fractions are eluted with a gradient of chloroform and methanol.
- Active fractions are identified by a relevant bioassay (e.g., free radical scavenging).
- Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

- Structural Characterization:

- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to elucidate the chemical structure, including the connectivity of atoms and stereochemistry. 2D NMR techniques such as COSY, HMQC, and HMBC are employed for complete structural assignment.

Free Radical Scavenging Activity (DPPH Assay)

This protocol describes a common method for assessing the free radical scavenging potential of **(-)-Pyridoxatin**.

- Preparation of Reagents:

- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Prepare a series of concentrations of **(-)-Pyridoxatin** in methanol.
- A known antioxidant, such as ascorbic acid, is used as a positive control.

- Assay Procedure:

- In a 96-well microplate, add 100 μ L of the **(-)-Pyridoxatin** solution at different concentrations to separate wells.
- Add 100 μ L of the DPPH solution to each well.
- For the control, mix 100 μ L of methanol with 100 μ L of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.

- Measurement and Analysis:

- Measure the absorbance of each well at 517 nm using a microplate reader.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the test sample.
- The IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of **(-)-Pyridoxatin**.

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of **(-)-Pyridoxatin** to inhibit lipid peroxidation, often using a thiobarbituric acid reactive substances (TBARS) assay.

- Induction of Lipid Peroxidation:
 - A lipid-rich substrate, such as rat liver microsomes or a linoleic acid emulsion, is used.
 - Lipid peroxidation is induced by adding a pro-oxidant, such as ferrous sulfate/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
- Assay Procedure:
 1. The reaction mixture containing the lipid substrate and various concentrations of **(-)-Pyridoxatin** is incubated.
 2. The pro-oxidant is added to initiate lipid peroxidation, and the mixture is incubated at 37°C.
 3. The reaction is stopped by adding a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
 4. The mixture is heated in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.
- Measurement and Analysis:
 1. After cooling, the mixture is centrifuged to remove any precipitate.
 2. The absorbance of the supernatant is measured at 532 nm.
 3. The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with **(-)-Pyridoxatin** to that of the control (without inhibitor).

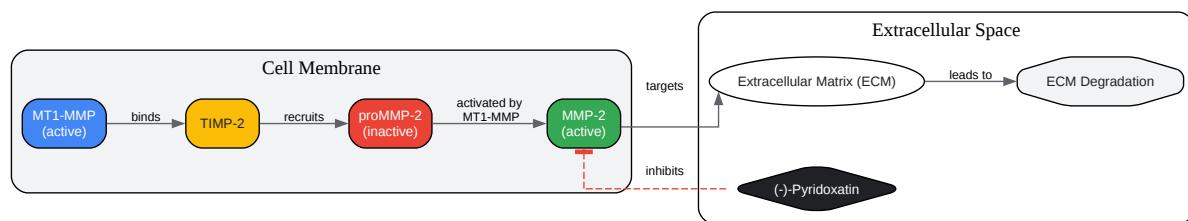
Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay

This protocol, based on the research by Lee et al. (1996), assesses the inhibitory effect of **(-)-Pyridoxatin** on MMP-2 activity.

- Enzyme and Substrate Preparation:
 - Purified active MMP-2 enzyme is used.

- A fluorogenic MMP-2 substrate (e.g., gelatin from a fluorescently labeled source) is prepared in an appropriate assay buffer (e.g., Tris-HCl with CaCl_2 and ZnCl_2).
- Assay Procedure:
 1. In a 96-well plate, the MMP-2 enzyme is pre-incubated with various concentrations of **(-)-Pyridoxatin** for a specified time at 37°C.
 2. The reaction is initiated by adding the fluorogenic substrate.
 3. The fluorescence is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
- Data Analysis:
 1. The rate of substrate cleavage is determined from the increase in fluorescence over time.
 2. The percentage of inhibition is calculated by comparing the reaction rates in the presence of **(-)-Pyridoxatin** to the control (enzyme and substrate without inhibitor).
 3. The IC_{50} value is determined from the dose-response curve.

Biological Activity and Mechanism of Action


(-)-Pyridoxatin exhibits a range of biological activities, with its role as an MMP-2 inhibitor being of particular interest in cancer research. MMP-2 is a key enzyme involved in the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.

The activation of proMMP-2 (the inactive zymogen) to its active form, MMP-2, is a tightly regulated process that primarily occurs on the cell surface. This activation is mediated by a complex involving Membrane Type 1-MMP (MT1-MMP) and Tissue Inhibitor of Metalloproteinases-2 (TIMP-2). By inhibiting the activity of mature MMP-2, **(-)-Pyridoxatin** can disrupt the degradation of the ECM, thereby potentially reducing tumor cell invasion and metastasis.

Visualizations

MMP-2 Activation Pathway and Inhibition by (-)-Pyridoxatin

The following diagram illustrates the cell surface activation of proMMP-2 and the inhibitory action of **(-)-Pyridoxatin**.

[Click to download full resolution via product page](#)

Caption: MMP-2 activation and inhibition by **(-)-Pyridoxatin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and structural elucidation of pyridoxatin, a free radical scavenger of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 3. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 4. Isolation and structural elucidation of pyridoxatin, a free radical scavenger of microbial origin PMID: 2071495 | MCE [medchemexpress.cn]
- 5. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [physical and chemical properties of (-)-Pyridoxatin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1193444#physical-and-chemical-properties-of-pyridoxatin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com